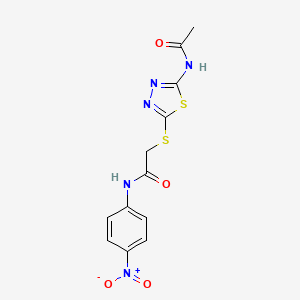
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide, commonly known as ATNT, is a chemical compound that has been used in scientific research for several years. It is a thioamide derivative that has been synthesized for its potential use in the field of medicinal chemistry. ATNT has been found to possess a wide range of biological activities that make it a valuable compound for scientific research.
Mécanisme D'action
The mechanism of action of ATNT is not fully understood. However, it has been suggested that it may inhibit the activity of enzymes involved in the biosynthesis of certain biomolecules. ATNT has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is triggered when a cell is damaged or no longer needed.
Biochemical and Physiological Effects:
ATNT has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are involved in inflammation. ATNT has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
ATNT has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been found to possess a wide range of biological activities that make it a valuable compound for scientific research. However, there are also some limitations to the use of ATNT in lab experiments. It has been found to have low solubility in water, which can make it difficult to work with in certain experiments. It may also have potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on ATNT. One area of research could be to further explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of research could be to investigate its potential as an anti-cancer agent and to further understand its mechanism of action. Additionally, research could be conducted to improve the solubility of ATNT and to explore its potential use in drug delivery systems.
Méthodes De Synthèse
The synthesis of ATNT involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-nitrophenylacetic acid in the presence of acetic anhydride. The reaction takes place under reflux conditions and the product is purified by recrystallization. The yield of the reaction is around 70-80%.
Applications De Recherche Scientifique
ATNT has been extensively studied for its potential use in the field of medicinal chemistry. It has been found to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-microbial properties. ATNT has been tested against several types of cancer cells and has shown promising results. It has also been found to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. ATNT has been used as a starting material for the synthesis of several other compounds with potential medicinal properties.
Propriétés
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4S2/c1-7(18)13-11-15-16-12(23-11)22-6-10(19)14-8-2-4-9(5-3-8)17(20)21/h2-5H,6H2,1H3,(H,14,19)(H,13,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHDOVPQQJGTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(4-nitrophenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

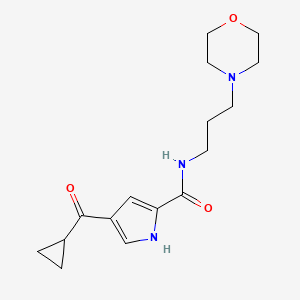
![N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2854207.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B2854208.png)


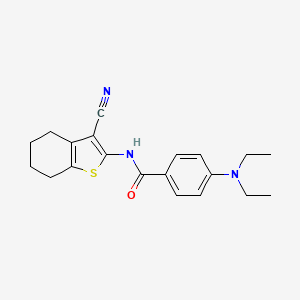
![N4-(4-methoxyphenyl)-N6-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2854212.png)
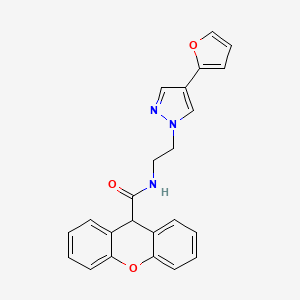
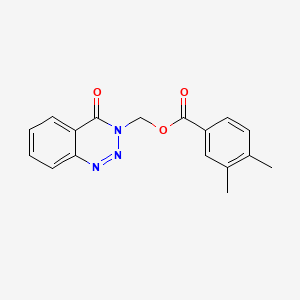
![Methyl (2R)-2-[benzyl-(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2854217.png)
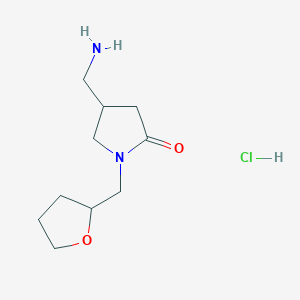

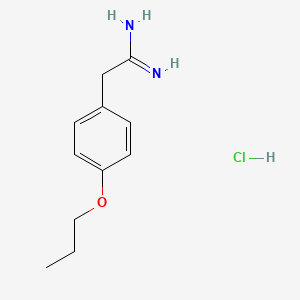
![N-[[2-[4-[(2-Oxopyrrolidin-1-yl)methyl]phenyl]phenyl]methyl]prop-2-enamide](/img/structure/B2854223.png)